![molecular formula C13H13NOS B2727144 6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline CAS No. 108819-18-7](/img/structure/B2727144.png)

6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline and its analogues has been a topic of interest in recent years due to their biological and pharmaceutical activities . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller and Conrad–Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis

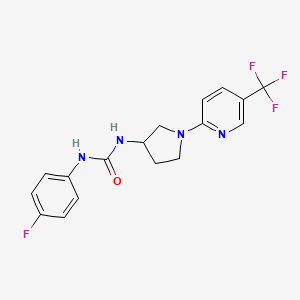

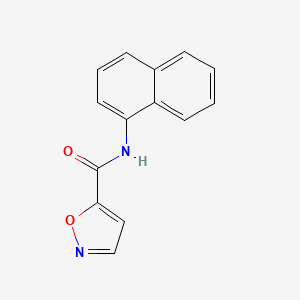

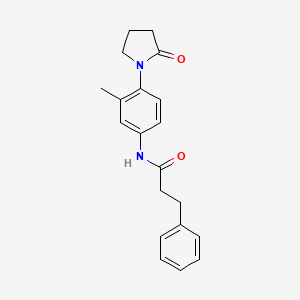

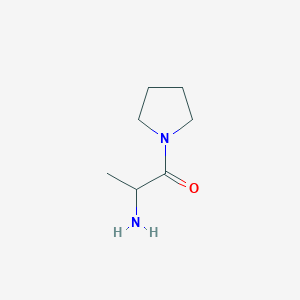

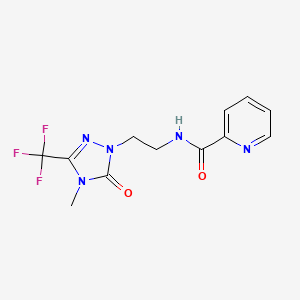

The molecular structure of “6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline” is complex. It has a molecular formula of C13H13NOS . The structure includes a thieno[3,2-c]quinoline scaffold, which is a benzene ring fused with a pyridine moiety .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C13H13NOS), molecular weight, melting point, boiling point, and density .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis Techniques and Characterization : Quinoline derivatives, including those related to 6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline, are synthesized using various techniques such as Pd-catalyzed Suzuki–Miyaura cross-coupling reactions. These compounds are characterized using analytical methods like 1H-NMR, FT-IR, UV–Vis, EIMS, and elemental analysis, with structure confirmation by single crystal X-ray diffraction analysis. These quinoline derivatives are further analyzed using density functional theory (DFT) to explore their geometry, bond orbital analysis, and nonlinear optical (NLO) properties, indicating potential applications in technology-related fields due to their excellent NLO capabilities (Khalid et al., 2019).

Biological Activities

Anticancer Properties : Certain indolo[2,3-b]quinoline derivatives, structurally related to this compound, have been synthesized and evaluated for their anticancer activity. These derivatives show promising cytotoxic effects against various cancer cell lines, highlighting the potential of quinoline derivatives in cancer therapy (Yeh‐long Chen et al., 2004).

Material Science Applications

Dye Synthesis and Textile Applications : The synthesis of azo dyes from quinoxaline derivatives demonstrates the utility of quinoline derivatives in developing dyes with applications in textile industries. These dyes exhibit desirable spectral properties and are used as disperse dyes for polyester fibers, indicating the relevance of quinoline derivatives in material science and industrial applications (Rangnekar & Tagdiwala, 1987).

Antimicrobial Activity

Development of Antimicrobial Agents : Quinoline derivatives, including this compound, have been explored for their antimicrobial potential. Synthesis of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids has shown promising results as antimicrobial agents against gram-negative microorganisms and Staphylococcus aureus, showcasing the potential of quinoline derivatives in developing new antimicrobial drugs (Agui et al., 1977).

Direcciones Futuras

Propiedades

IUPAC Name |

6-methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS/c1-8-9-6-7-16-13(9)10-4-3-5-11(15-2)12(10)14-8/h3-5H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZSXXBIKPBAQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCSC2=C3C=CC=C(C3=N1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Dimethyl-1-(4-methylphenyl)-N'-pyrido[2,3-d]pyrimidin-4-ylethane-1,2-diamine](/img/structure/B2727071.png)

![3-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazolan-4-one](/img/structure/B2727072.png)

![N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2727075.png)

![[3-(4-Hydroxy-phenyl)-2,4-dioxo-thiazolidin-5-yl]-acetic acid](/img/structure/B2727077.png)

![2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2727078.png)

![N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride](/img/no-structure.png)

![(3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine hydrochloride](/img/structure/B2727083.png)

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone](/img/structure/B2727084.png)